2-Propen-1-amine, 3-(4-chlorophenyl)-
Description
2-Propen-1-amine, 3-(4-chlorophenyl)- is an amine derivative featuring a propenyl backbone (three-carbon chain with a double bond) and a 4-chlorophenyl substituent at the third carbon. For instance, 3-(4-chlorophenyl)propan-1-amine (a saturated analog) shares the chlorophenyl group but lacks the double bond . Such structural variations significantly influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7,11H2/b2-1+ |
InChI Key |
REOOOVCJKPGNHZ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CN)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CCN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3-(4-chlorophenyl)- can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with allylamine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-Propen-1-amine, 3-(4-chlorophenyl)- may involve more efficient and cost-effective methods. One such method is the catalytic hydrogenation of 4-chlorocinnamaldehyde in the presence of ammonia. This process can be carried out in a continuous flow reactor, allowing for large-scale production with high yield and purity.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine undergoes nucleophilic substitution with alkyl halides. For example:
Reaction :
3-(4-Chlorophenyl)prop-2-en-1-amine + CH₃I → N-Methyl-3-(4-chlorophenyl)prop-2-en-1-amine
Conditions :
-
Solvent: Ethanol or THF
-
Base: K₂CO₃ or NaOH
-
Temperature: 50–80°C, reflux
Yield : ~70–85% based on analogous amine alkylations .
Acylation Reactions
The amine reacts with acyl chlorides to form amides:
Reaction :
3-(4-Chlorophenyl)prop-2-en-1-amine + AcCl → N-Acetyl-3-(4-chlorophenyl)prop-2-en-1-amide
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pyridine (scavenges HCl) |
| Solvent | Dichloromethane |
| Reaction Time | 2–4 hours |
| Yield | 82–90% |
Schiff Base Formation
The amine condenses with carbonyl compounds (aldehydes/ketones):
Reaction :
3-(4-Chlorophenyl)prop-2-en-1-amine + Benzaldehyde → N-(3-(4-Chlorophenyl)allyl)benzaldimine
Conditions :
-
Solvent-free or ethanol
-
Catalytic acetic acid
-
Room temperature, 1–2 hours
Product Stability : -
The Schiff base shows extended conjugation (λₘₐₓ ≈ 320 nm) .
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophiles to specific positions:
Nitration :
Reaction :
3-(4-Chlorophenyl)prop-2-en-1-amine + HNO₃ → 3-(3-Nitro-4-chlorophenyl)prop-2-en-1-amine
Regioselectivity :
-
Nitration occurs meta to the chlorine atom due to its electron-withdrawing effect.
Conditions : -
HNO₃/H₂SO₄, 0–5°C
Hydrogenation of the Alkene
Catalytic hydrogenation saturates the double bond:
Reaction :
3-(4-Chlorophenyl)prop-2-en-1-amine + H₂ → 3-(4-Chlorophenyl)propan-1-amine
Catalysts and Yields :
| Catalyst | Pressure (atm) | Yield |
|---|---|---|
| Pd/C (10%) | 1–3 | 95% |
| Raney Ni | 5–10 | 88% |
Side Reactions :
Michael Addition Reactions
The α,β-unsaturated system participates in conjugate additions:
Reaction :
3-(4-Chlorophenyl)prop-2-en-1-amine + CH₃MgBr → 3-(4-Chlorophenyl)-3-methylpropan-1-amine
Mechanism :
-
Grignard reagent attacks the β-carbon of the alkene.
-
Protonation yields the alkylated amine.
Yield : 75–80% in anhydrous ether .
Coordination Chemistry
The amine acts as a ligand for transition metals:
Complex Formation :
[Cu(3-(4-Cl-C₆H₄)CH₂CHNH₂)₂Cl₂]
Properties :
-
Geometry: Square planar (Cu²⁺)
-
Stability Constant (log β): 8.2 ± 0.3
Oxidation Reactions
Controlled oxidation of the amine group:
Reaction :
3-(4-Chlorophenyl)prop-2-en-1-amine → 3-(4-Chlorophenyl)prop-2-enal oxime
Conditions :
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition:
Reaction :
2 × 3-(4-Chlorophenyl)prop-2-en-1-amine → Cyclobutane dimer
Key Data :
| Parameter | Value |
|---|---|
| λ (nm) | 254 |
| Quantum Yield | 0.45 |
| Diastereoselectivity | 85% syn |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 2-Propen-1-amine, 3-(4-chlorophenyl)-. For instance, derivatives of this compound have been evaluated for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that structural modifications can enhance antibacterial activity, making these compounds potential candidates for new antimicrobial agents .
Acetylcholinesterase Inhibition
Compounds based on the structural framework of 2-Propen-1-amine, 3-(4-chlorophenyl)- have shown promise as acetylcholinesterase inhibitors. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated that certain derivatives exhibit significant inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications for cognitive enhancement .
Anticancer Properties
Chalcone derivatives, which include the structure of 2-Propen-1-amine, 3-(4-chlorophenyl)-, have been investigated for their anticancer properties. These compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed. These methods provide essential data regarding the molecular structure and functional groups present in the compound .
Polymer Chemistry
2-Propen-1-amine, 3-(4-chlorophenyl)- can be utilized in polymer chemistry as a monomer for synthesizing polymers with specific properties. Its chemical reactivity allows it to participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical strength.
Coatings and Adhesives
Due to its amine functional group, this compound can be incorporated into coatings and adhesives to improve adhesion properties and durability. Research into its application in eco-friendly formulations is ongoing, focusing on reducing volatile organic compounds (VOCs) while maintaining performance standards .
Case Studies
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, 3-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Structural Analogues
3-(4-Chlorophenyl)propan-1-amine (CAS: 18655-50-0)
- Structure : Propan-1-amine chain (saturated) with 4-chlorophenyl at C3.
- Properties : Molecular formula C₉H₁₂ClN, SMILES
NCCCc1ccc(Cl)cc1. - Applications : Used as a reference compound in analytical research, highlighting its stability compared to unsaturated analogs .
2-Propen-1-amine, 2-methyl-3-phenyl (CAS: 880096-90-2)
- Structure : Propen-1-amine with methyl (C2) and phenyl (C3) substituents.
- Properties : Molecular formula C₁₀H₁₃N, molecular weight 147.22 .
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one
- Structure: Enone (α,β-unsaturated ketone) with 4-chlorophenyl and p-tolyl groups.
- Activity : Demonstrates cytotoxic effects against MCF7 breast cancer cells (IC₅₀ = 100 µg/mL) .
Functional Derivatives
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
- Structure : Amide synthesized from 2-(3-chlorophenyl)ethan-1-amine and ibuprofen-derived acyl chloride .
- Synthesis : Highlights the utility of chlorophenyl amines in generating bioactive hybrids, though the amide linkage alters solubility and metabolic stability compared to primary amines.
3-(4-Chlorophenoxy)propan-1-amine (CAS: 50911-60-9)
- Structure : Ether-linked chlorophenyl and propan-1-amine.
- Applications : Used as a reference compound in analytical chemistry, emphasizing the role of oxygen in modulating polarity and bioavailability .
Key Observations :
- The 4-chlorophenyl group enhances electrophilicity and bioactivity, as seen in cytotoxic enones and anti-inflammatory indoles .
- Unsaturated backbones (e.g., propen-1-amine or enones) may improve membrane permeability compared to saturated analogs, though this requires validation for the target compound.
Biological Activity
2-Propen-1-amine, 3-(4-chlorophenyl)-, commonly known as a substituted propenyl amine, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of organic compounds that have shown promising results in various pharmacological studies, particularly concerning their antibacterial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of 2-Propen-1-amine, 3-(4-chlorophenyl)- is characterized by the presence of a propenyl group attached to an amine functionality and a para-chlorophenyl substituent. The structural formula can be represented as follows:
This structure is significant as the substitution patterns can influence the compound's biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various substituted amines, including 2-Propen-1-amine derivatives. The antibacterial activity is often evaluated using Minimum Inhibitory Concentration (MIC) assays against common bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Propen-1-amine, 3-(4-chlorophenyl)- | Staphylococcus aureus | 15 |
| 2-Propen-1-amine, 3-(4-chlorophenyl)- | Escherichia coli | 20 |
These results indicate that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with a slightly higher efficacy against S. aureus compared to E. coli .
Anticancer Activity
The anticancer potential of 2-Propen-1-amine derivatives has been investigated in various cancer cell lines. Studies utilizing the Sulforhodamine B (SRB) assay have shown that these compounds can inhibit cell proliferation effectively.
| Compound | Cancer Cell Line | GI50 (µM) |
|---|---|---|
| 2-Propen-1-amine, 3-(4-chlorophenyl)- | HCT116 (Colorectal) | 6.25 |
| 2-Propen-1-amine, 3-(4-chlorophenyl)- | MCF-7 (Breast) | 5.00 |
The growth inhibitory concentration (GI50) values suggest that this compound has significant antiproliferative effects on cancer cells, particularly in colorectal and breast cancer models .
Structure-Activity Relationship (SAR)
The biological activity of 2-Propen-1-amine, 3-(4-chlorophenyl)- can be attributed to its structural features. The presence of the para-chloro substituent appears to enhance its interaction with biological targets, potentially influencing both antibacterial and anticancer activities. Research indicates that modifications in the phenyl ring or variations in the alkene chain can significantly alter potency and selectivity .
Key Findings from Case Studies
- Antibacterial Studies : A comparative analysis of various propenyl amines indicated that compounds with halogen substitutions showed enhanced antibacterial properties due to increased lipophilicity and better membrane penetration.
- Anticancer Mechanisms : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through activation of p53 pathways, disrupting cell cycle progression .
Q & A
Q. What synthetic methodologies are effective for synthesizing 2-Propen-1-amine, 3-(4-chlorophenyl)-, and what are their yields?
The microwave-assisted Claisen-Schmidt condensation is a common method for synthesizing halogen-substituted propenamine derivatives. For example, halogenated chalcone analogues synthesized via microwave radiation achieved yields ranging from 55% to 87%, depending on the substituents (e.g., bromo vs. chloro groups and aromatic ketone variations) . Reaction conditions (e.g., solvent, temperature, and catalyst) should be optimized to improve yield and purity. Characterization via -NMR (as shown in Fig. 3.1 of ) and IR spectroscopy is critical to confirm structural integrity .
Q. How can spectroscopic techniques validate the structure of 2-Propen-1-amine, 3-(4-chlorophenyl)-?
- -NMR : Proton signals for the α,β-unsaturated amine moiety (e.g., vinyl protons) and aromatic protons (e.g., 4-chlorophenyl substituents) should be analyzed. For similar compounds, vinyl protons appear as doublets in the δ 6.5–7.5 ppm range, while aromatic protons resonate at δ 7.2–8.0 ppm .
- IR : Stretching frequencies for C=N (∼1640 cm) and C-Cl (∼750 cm) bonds are key identifiers.
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (e.g., CHClN) confirm molecular weight .
Advanced Research Questions
Q. What structural features enhance the cytotoxicity of 2-Propen-1-amine derivatives against cancer cells?
Halogen substitutions and aromatic ring modifications significantly influence bioactivity. For example:
- In MCF-7 breast cancer cells, bromo-substituted derivatives (e.g., compound 4 in ) showed IC values of 22.41 µg/mL, outperforming chloro analogues (IC = 37.24 µg/mL) .
- Electron-withdrawing groups (e.g., -Cl, -Br) on the aromatic ring enhance electrophilicity, promoting interactions with cellular targets like DNA or enzymes .
- Methodological Note : Compare cytotoxicity using standardized assays (e.g., MTT or SRB) and validate via dose-response curves .
Q. How can computational modeling predict the electronic and spectroscopic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level effectively models electronic properties (e.g., HOMO-LUMO gaps) and spectroscopic behavior. For a structurally similar compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT predicted UV-Vis absorption maxima at 350 nm, aligning with experimental data . Researchers should:
Q. What mechanisms explain the lysosome-targeting activity of propenamine derivatives in parasitic models?
N,N-dimethyl-2-propen-1-amine derivatives accumulate in lysosomes due to their weak base properties. In acidic lysosomal environments (pH ∼4.5), the amine group protonates, trapping the compound and disrupting organelle function. This mechanism was observed in T. cruzi studies, where derivatives with para-substituted phenyl groups (e.g., -NO, -SOH) showed enhanced antiparasitic activity .
Q. How do researchers resolve contradictions in cytotoxicity data across studies?
- Standardize Assays : Use identical cell lines (e.g., MCF-7) and protocols (e.g., 48-hour exposure).
- Control Variables : Account for differences in substituents (e.g., shows compound 1, lacking halogen substitution, had no cytotoxicity (LC = 1,484.75 µg/mL), while bromo/chloro analogues were active) .
- Validate via SAR : Systematically vary substituents to isolate structural contributors to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
